molecular formula C11H15BrMg B045557 4-N-Pentylphenylmagnesium bromide CAS No. 124388-30-3

4-N-Pentylphenylmagnesium bromide

Cat. No.: B045557
CAS No.: 124388-30-3
M. Wt: 251.45 g/mol
InChI Key: AVHHMHQMKQCKHW-UHFFFAOYSA-M
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Description

4-N-Pentylphenylmagnesium bromide, also known as 4-n-pentylphenyl Grignard reagent, is an organometallic compound with the molecular formula C11H15BrMg and a molecular weight of 251.45 g/mol. This compound has garnered significant attention in the scientific community due to its remarkable chemical, physical, and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-N-Pentylphenylmagnesium bromide can be synthesized from 4’-bromovalerophenone . The synthesis involves the reaction of 4’-bromovalerophenone with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the Grignard reagent .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of Grignard reagent synthesis apply. Industrial production would involve scaling up the laboratory synthesis, ensuring proper handling of reagents, and maintaining an inert atmosphere to prevent degradation .

Chemical Reactions Analysis

Types of Reactions

4-N-Pentylphenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: This compound can add to carbonyl compounds to form alcohols.

    Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.

    Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.

    Halides: Reacts with alkyl halides to form new carbon-carbon bonds.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions.

Major Products Formed

    Alcohols: Formed from the reaction with carbonyl compounds.

    New Carbon-Carbon Bonds: Formed from substitution and coupling reactions.

Scientific Research Applications

4-N-Pentylphenylmagnesium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 4-N-Pentylphenylmagnesium bromide involves its role as a nucleophile. It reacts with electrophilic centers in various substrates, leading to the formation of new bonds. The magnesium atom in the compound coordinates with the substrate, facilitating the nucleophilic attack .

Comparison with Similar Compounds

Similar Compounds

  • Phenylmagnesium bromide
  • 4-Methylphenylmagnesium bromide
  • 4-Ethylphenylmagnesium bromide

Comparison

4-N-Pentylphenylmagnesium bromide is unique due to its pentyl group, which imparts different steric and electronic properties compared to other phenylmagnesium bromides. This uniqueness can influence its reactivity and selectivity in various chemical reactions .

Properties

IUPAC Name

magnesium;pentylbenzene;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15.BrH.Mg/c1-2-3-5-8-11-9-6-4-7-10-11;;/h6-7,9-10H,2-3,5,8H2,1H3;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVHHMHQMKQCKHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=CC=[C-]C=C1.[Mg+2].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrMg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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